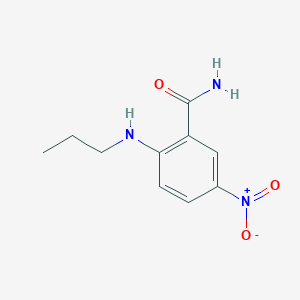
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves several steps. One common method includes the use of acetone as a solvent and p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the desired stereoselectivity and yield. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize efficiency and purity.
Análisis De Reacciones Químicas
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying steroid synthesis and reactivity. In biology, it is used to investigate the effects of synthetic steroids on cellular processes. In medicine, it is utilized in research related to hormone replacement therapy and the development of new steroid-based drugs .
Mecanismo De Acción
The mechanism of action of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves its interaction with specific molecular targets and pathways. As a synthetic steroid, it binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate can be compared with other similar compounds, such as 17-Methylestradiol and 17-α-methyloestradiol-17-beta . These compounds share structural similarities but may differ in their biological activity, receptor affinity, and metabolic stability. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological effects.
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
Clave InChI |
BIDIOYAGBBRDHK-GOMYTPFNSA-N |
SMILES isomérico |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


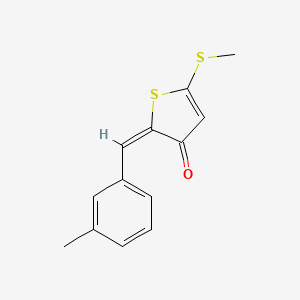
![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
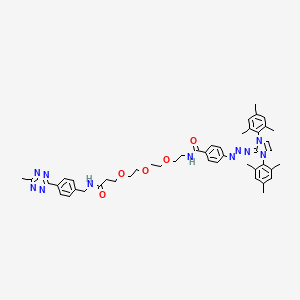

![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)

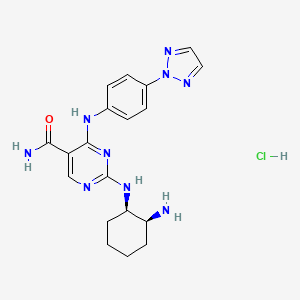
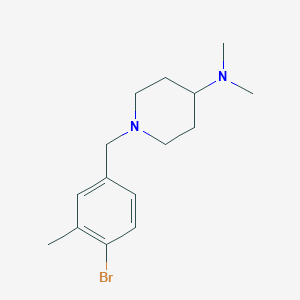
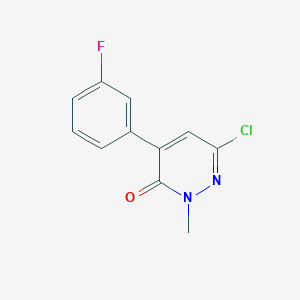

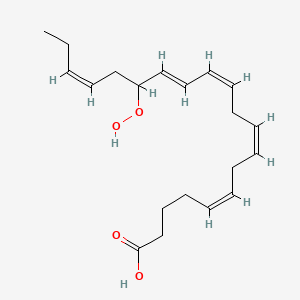
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
